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dz
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Compound Name:

For researchers, scientists, and drug development professionals, ensuring the reliability and
reproducibility of bioanalytical data is paramount in establishing the bioequivalence of generic
drug products. This guide provides a comprehensive comparison of regulatory guidelines,
analytical methodologies, and best practices for conducting Incurred Sample Reanalysis (ISR)
in bioequivalence (BE) studies of Terbinafine.

Incurred Sample Reanalysis serves as a critical in-study validation to confirm the reproducibility
of a bioanalytical method. It involves reanalyzing a subset of study samples in a separate run
on a different day to ensure that the method is robust and provides consistent results for the
authentic study samples. This is particularly important in bioequivalence studies where the
pharmacokinetic data directly supports the claim of therapeutic equivalence.

Regulatory Landscape: A Comparison of FDA and
EMA Guidelines for ISR

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)
mandate ISR for bioequivalence studies to ensure the reliability of the reported
pharmacokinetic data. While the core principles are harmonized, there are subtle differences in
their guidance.
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Feature

FDA Guideline

EMA Guideline

Requirement for BE Studies

Expected for all in vivo human

bioequivalence studies.

Should be performed for all

pivotal bioequivalence trials.[1]

Number of Samples

At least 10% of the first 1000
samples and 5% of the

remaining samples.

A number of samples that is
representative of the study
size. Generally, 10% of
samples up to 1000, and 5% of
samples above 1000 is

considered acceptable.

Sample Selection

Samples should be selected
from around the maximum
concentration (Cmax) and in
the elimination phase.
Samples from multiple subjects

should be chosen.

Samples should be selected
from around Cmax and the
elimination phase,
representing as many subjects

as possible.

Acceptance Criteria

For small molecules like
Terbinafine, at least 67% (two-
thirds) of the reanalyzed
samples should have a
percentage difference within
+20% of the mean of the initial

and repeat results.[1]

For at least 67% of the
repeats, the percentage
difference between the initial
and repeat concentration
should be within 20% of their

mean.[1]

Investigation of Failure

An investigation is required if
the ISR fails to meet the
acceptance criteria. The
investigation should be
documented, and the impact
on the study outcome should

be assessed.

An investigation into the cause
of the failure is required. The
impact on the validity of the

study should be discussed.

Visualizing the Regulatory Requirements

The following diagram illustrates the key comparative aspects of the FDA and EMA guidelines

for Incurred Sample Reanalysis in bioequivalence studies.
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Caption: Comparison of FDA and EMA ISR Guidelines.

Bioanalytical Methods for Terbinafine: A
Comparative Overview

The accurate quantification of terbinafine in biological matrices, typically human plasma, is the
foundation of a successful bioequivalence study. Over the years, various analytical methods
have been developed and validated for this purpose. High-Performance Liquid
Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the
gold standard due to its high sensitivity, selectivity, and speed.
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Experimental Protocol: A Representative UPLC-

MS/MS Method

The following is a detailed protocol for a sensitive and high-throughput UPLC-MS/MS method
for the quantification of terbinafine in human plasma, as described in a bioequivalence study.[2]

1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 pL of human plasma, add the internal standard (terbinafine-d7).

Add a suitable buffer and vortex.

Add the extraction solvent (e.g., ethyl acetate-n-hexane mixture).

Vortex mix for a specified time (e.g., 10 minutes).

Centrifuge at a specified speed and temperature (e.g., 4000 rpm for 5 minutes at 4°C).

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen at a specified temperature (e.g., 40°C).

Reconstitute the residue in the mobile phase.
. Chromatographic Conditions
System: An ultra-performance liquid chromatography system.
Column: A suitable column, for example, a BEH C18 (50 x 2.1 mm, 1.7 pum).[2]

Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous
buffer (e.g., 8.0 mM ammonium formate, pH 3.5) in a specified ratio (e.g., 85:15, v/v).[2]

Flow Rate: A specified flow rate (e.g., 0.4 mL/min).
Injection Volume: A specified volume (e.g., 5 pL).
. Mass Spectrometric Conditions
System: A tandem mass spectrometer.
lonization Mode: Electrospray lonization (ESI) in the positive mode.[2]
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:

o Terbinafine: m/z 292.2 - 141.1[2]
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o Terbinafine-d7 (1S): m/z 299.1 - 148.2[2]

Incurred Sample Reanalysis Workflow

The process of ISR follows a systematic workflow to ensure the reproducibility of the
bioanalytical method during the analysis of study samples.
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Caption: General Workflow for Incurred Sample Reanalysis.
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lllustrative Incurred Sample Reanalysis Data for a
Terbinafine Study

While specific ISR results for terbinafine bioequivalence studies are not readily available in
published literature, the following table provides an illustrative example of ISR data that would
meet the regulatory acceptance criteria.
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Initial Repeat Mean v
0
Sample ID Concentrati Concentrati Concentrati . Passl/Fail
Difference
on (ng/mL) on (ng/mL) on (ng/mL)
SUBJ-01-
1250.3 1285.7 1268.0 -2.8% Pass
Cmax
SUBJ-01-
_ 150.8 145.2 148.0 3.8% Pass
Elim
SUBJ-05-
1189.5 1150.1 1169.8 3.4% Pass
Cmax
SUBJ-05-
. 135.6 142.3 138.95 -4.8% Pass
Elim
SUBJ-12-
1305.2 1098.4 1201.8 17.2% Pass
Cmax
SUBJ-12-
. 162.7 155.9 159.3 4.3% Pass
Elim
SUBJ-18-
1421.8 1501.2 1461.5 -5.4% Pass
Cmax
SUBJ-18-
. 180.4 195.6 188.0 -8.1% Pass
Elim
SUBJ-23-
1222.6 1301.8 1262.2 -6.3% Pass
Cmax
SUBJ-23-
_ 148.9 175.3 162.1 -16.3% Pass
Elim
Percentage
of Passing 100%
Samples

This table is for illustrative purposes only and does not represent actual study data.

Conclusion
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Incurred Sample Reanalysis is a non-negotiable component of modern bioequivalence studies
for terbinafine. Adherence to regulatory guidelines from bodies like the FDA and EMA is
essential for study acceptance. The use of robust and validated bioanalytical methods,
predominantly UPLC-MS/MS or LC-MS/MS, provides the necessary sensitivity and selectivity
for accurate quantification of terbinafine in plasma. While published ISR data for terbinafine is
scarce, a thorough understanding of the principles, a well-defined protocol, and stringent
adherence to acceptance criteria will ensure the reliability and reproducibility of the
bioanalytical data, ultimately supporting the successful demonstration of bioequivalence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1140389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

